Tert-butyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate
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Overview
Description
Tert-butyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate is an organic compound that features a tert-butyl ester group and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2-methoxyphenyl)-2,4-dioxobutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate or 4-(2-formylphenyl)-2,4-dioxobutanoate.
Reduction: Formation of 4-(2-methoxyphenyl)-2,4-dihydroxybutanoate.
Substitution: Formation of 4-(2-substituted phenyl)-2,4-dioxobutanoate derivatives.
Scientific Research Applications
Tert-butyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidases.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets, including enzymes and receptors. The ester group can be hydrolyzed by esterases to release the corresponding acid, which can then participate in further biochemical reactions. The methoxyphenyl moiety can interact with aromatic receptors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate
- Tert-butyl 4-(2-formylphenyl)-2,4-dioxobutanoate
- Tert-butyl 4-(2-aminophenyl)-2,4-dioxobutanoate
Properties
IUPAC Name |
tert-butyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-15(2,3)20-14(18)12(17)9-11(16)10-7-5-6-8-13(10)19-4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWBIBVEAFGOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)CC(=O)C1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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